Cas no 42070-91-7 ((1R)-1-(3-methylphenyl)ethanol)

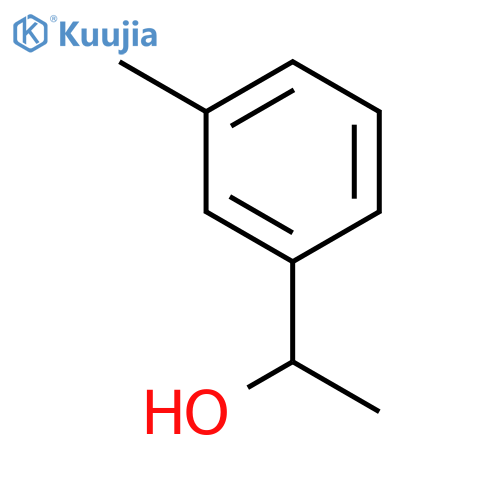

42070-91-7 structure

商品名:(1R)-1-(3-methylphenyl)ethanol

(1R)-1-(3-methylphenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, α,3-dimethyl-, (αR)-

- (R)-1-(3-tolyphenyl)ethanol

- (R)-1-(M-Tolyl)Ethanol

- (R)-1-(M-Tolyl)Ethanol(WXC01314)

- (R)-1-(m-tolyl)ethan-1-ol

- (R)-1-(3-Methylphenyl)ethanol

- 42070-91-7

- Z1127664487

- CS-0227150

- 1-m-tolyl-ethanol

- (1R)-1-(3-METHYLPHENYL)ETHANOL

- SCHEMBL343187

- AKOS017357733

- AS-82810

- DB-406165

- (1R)-1-(3-methylphenyl)ethan-1-ol

- W11161

- EN300-106144

- MFCD18339591

- SBA07091

- (1R)-1-(3-methylphenyl)ethanol

-

- MDL: MFCD18339591

- インチ: InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1

- InChIKey: SPNHUMWMKXWVIU-MRVPVSSYSA-N

- ほほえんだ: CC1=CC(=CC=C1)[C@@H](C)O

計算された属性

- せいみつぶんしりょう: 136.088815002g/mol

- どういたいしつりょう: 136.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

(1R)-1-(3-methylphenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-106144-5.0g |

(1R)-1-(3-methylphenyl)ethan-1-ol |

42070-91-7 | 96% | 5g |

$2663.0 | 2023-05-03 | |

| abcr | AB462264-250mg |

(R)-1-(m-Tolyl)ethanol, 95%; . |

42070-91-7 | 95% | 250mg |

€268.80 | 2025-02-16 | |

| TRC | R990168-50mg |

(1R)-1-(3-methylphenyl)ethanol |

42070-91-7 | 50mg |

$ 230.00 | 2022-06-03 | ||

| TRC | R990168-100mg |

(1R)-1-(3-methylphenyl)ethanol |

42070-91-7 | 100mg |

$ 340.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1254164-1g |

(R)-1-(3-tolyphenyl)ethanol |

42070-91-7 | 95% | 1g |

$390 | 2024-06-06 | |

| Enamine | EN300-106144-2.5g |

(1R)-1-(3-methylphenyl)ethan-1-ol |

42070-91-7 | 96% | 2.5g |

$1348.0 | 2023-10-28 | |

| Enamine | EN300-106144-0.1g |

(1R)-1-(3-methylphenyl)ethan-1-ol |

42070-91-7 | 96% | 0.1g |

$223.0 | 2023-10-28 | |

| Alichem | A019139148-10g |

(R)-1-(M-Tolyl)ethanol |

42070-91-7 | 95% | 10g |

$935.00 | 2023-09-01 | |

| Enamine | EN300-106144-0.05g |

(1R)-1-(3-methylphenyl)ethan-1-ol |

42070-91-7 | 96% | 0.05g |

$149.0 | 2023-10-28 | |

| Enamine | EN300-106144-1.0g |

(1R)-1-(3-methylphenyl)ethan-1-ol |

42070-91-7 | 96% | 1g |

$642.0 | 2023-05-03 |

42070-91-7 ((1R)-1-(3-methylphenyl)ethanol) 関連製品

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:42070-91-7)(1R)-1-(3-methylphenyl)ethanol

清らかである:99%

はかる:1g

価格 ($):344.0